molecular formula C32H31NO B11643868 7-Methoxy-2,2,4-trimethyl-6-trityl-1,2-dihydro-quinoline

7-Methoxy-2,2,4-trimethyl-6-trityl-1,2-dihydro-quinoline

Cat. No.: B11643868
M. Wt: 445.6 g/mol
InChI Key: VWADMDFHPOHTLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxy-2,2,4-trimethyl-6-trityl-1,2-dihydro-quinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a methoxy group, multiple methyl groups, and a trityl group attached to the quinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2,2,4-trimethyl-6-trityl-1,2-dihydro-quinoline typically involves multi-step organic reactions. One common method includes the alkylation of a quinoline derivative with appropriate reagents to introduce the methoxy and trityl groups. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-2,2,4-trimethyl-6-trityl-1,2-dihydro-quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the quinoline core.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenating agents, alkylating agents, and various nucleophiles are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

7-Methoxy-2,2,4-trimethyl-6-trityl-1,2-dihydro-quinoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Methoxy-2,2,4-trimethyl-6-trityl-1,2-dihydro-quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-2,2,4-trimethyl-8-trityl-1,2-dihydro-quinoline
  • 2,2,4-Trimethyl-6-trityl-1,2-dihydro-quinoline
  • 2,2,4,8-Tetramethyl-6-trityl-1,2-dihydro-quinoline

Uniqueness

7-Methoxy-2,2,4-trimethyl-6-trityl-1,2-dihydro-quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group and the trityl group differentiates it from other quinoline derivatives, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C32H31NO

Molecular Weight

445.6 g/mol

IUPAC Name

7-methoxy-2,2,4-trimethyl-6-trityl-1H-quinoline

InChI

InChI=1S/C32H31NO/c1-23-22-31(2,3)33-29-21-30(34-4)28(20-27(23)29)32(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26/h5-22,33H,1-4H3

InChI Key

VWADMDFHPOHTLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(NC2=CC(=C(C=C12)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OC)(C)C

Origin of Product

United States

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